molecular formula C9H14N2O4 B12357258 1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B12357258
M. Wt: 214.22 g/mol
InChI Key: LPIQQMXKTGFPGZ-POYBYMJQSA-N
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Description

2’,3’-Dideoxyuridine is a synthetic nucleoside analog that lacks hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. This compound is primarily known for its antiviral and anticancer properties. It is a pyrimidine nucleoside analog that has been extensively studied for its potential therapeutic applications, particularly in the treatment of viral infections and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,3’-Dideoxyuridine can be synthesized through various chemical routes. One common method involves the condensation of uracil with a protected sugar derivative, followed by deprotection steps to yield the final product. The reaction typically requires the use of strong acids or bases and high temperatures to facilitate the formation of the glycosidic bond .

Industrial Production Methods: In industrial settings, the production of 2’,3’-Dideoxyuridine often involves microbial synthesis. For example, Escherichia coli has been engineered to produce this compound through transdideoxyribosylation, where 2’,3’-dideoxyuridine is formed from uracil and a suitable sugar donor .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dideoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield uridine derivatives, while substitution reactions can produce various modified nucleosides .

Scientific Research Applications

2’,3’-Dideoxyuridine has a wide range of scientific research applications:

Mechanism of Action

2’,3’-Dideoxyuridine exerts its effects by inhibiting DNA synthesis. It is incorporated into the growing DNA chain during replication, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The compound targets enzymes involved in DNA synthesis, such as DNA polymerase, and disrupts the normal replication process .

Comparison with Similar Compounds

    2’,3’-Dideoxycytidine: Another nucleoside analog with similar antiviral properties.

    2’,3’-Dideoxyadenosine: Known for its use in antiviral therapy.

    2’,3’-Dideoxyinosine: Used in the treatment of HIV infections.

Uniqueness: 2’,3’-Dideoxyuridine is unique due to its specific structure, which allows it to be incorporated into DNA and cause chain termination. This property makes it particularly effective in inhibiting viral replication and cancer cell proliferation. Its lack of hydroxyl groups at the 2’ and 3’ positions distinguishes it from other nucleoside analogs and contributes to its unique mechanism of action .

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H14N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h6,8,12H,1-5H2,(H,10,13,14)/t6-,8+/m0/s1

InChI Key

LPIQQMXKTGFPGZ-POYBYMJQSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2CCC(=O)NC2=O

Canonical SMILES

C1CC(OC1CO)N2CCC(=O)NC2=O

Origin of Product

United States

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